Neoxanthin

Catalog No.
S627613
CAS No.
14660-91-4
M.F
C40H56O4
M. Wt
600.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neoxanthin

CAS Number

14660-91-4

Product Name

Neoxanthin

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1

InChI Key

PGYAYSRVSAJXTE-FTLOKQSXSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C

Synonyms

9'-cis-neoxanthin, neoxanthin, neoxanthin, (trans)-isomer

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C

Neoxanthin is a carotenoid and xanthophyll, primarily found in plants and algae. It plays a significant role in the photoprotection of photosynthetic organisms against excessive light, acting as an antioxidant and protecting chlorophyll from photooxidative damage. Neoxanthin is particularly important in the biosynthesis of the plant hormone abscisic acid, which regulates various physiological processes including stress responses and seed dormancy. This compound exists in two primary forms: all-trans-neoxanthin and 9-cis-neoxanthin, with the former being more prevalent in certain algae and the latter in many terrestrial plants .

In plants, neoxanthin serves multiple purposes. One key function is its role as a photoprotective agent. It absorbs harmful light energy, preventing damage to chlorophyll and other cellular components during photosynthesis [, ]. Additionally, neoxanthin acts as an antioxidant, scavenging free radicals that can harm plant cells [, ]. As a precursor to ABA, neoxanthin contributes to plant stress response by influencing stomatal closure and gene expression [].

Neoxanthin in Photosynthesis

Neoxanthin is a xanthophyll pigment, a type of carotenoid, found in most plants, algae, and some photosynthetic bacteria []. It plays a critical role in photosynthesis by capturing light energy and transferring it to reaction centers within the chloroplasts []. One of its primary functions is the dissipation of excess light energy, protecting photosynthetic machinery from damage caused by high light intensity [].

Photoprotective Role

Neoxanthin, particularly the most abundant isomer 9'-cis-neoxanthin, is involved in non-photochemical quenching (NPQ) []. NPQ is a process where excess light energy is safely dissipated as heat, preventing the formation of harmful reactive oxygen species (ROS) within the plant cell []. During high light conditions, specific enzymes convert 9'-cis-neoxanthin to a different isomer, all-trans-neoxanthin []. This isomer change alters light-harvesting properties, leading to the dissipation of excess energy as heat [].

Biosynthesis and Distribution

The biosynthesis of neoxanthin is still being actively researched, but it is known to be a precursor to other important carotenoids, like fucoxanthin in some diatoms []. While present in most photosynthetic organisms, the specific type and amount of neoxanthin isomers can vary [, ]. For example, siphonous green algae of the order Bryopsidales lack a functional xanthophyll cycle and primarily accumulate all-trans-neoxanthin, suggesting a different photoprotective role in these organisms [].

, including:

  • Isomerization: Neoxanthin can isomerize under light, heat, or acidic conditions, leading to the formation of various cis-isomers.
  • Oxidation: Reactive oxygen species can oxidize neoxanthin, resulting in various oxidized derivatives.
  • Acid-Catalyzed Reactions: Treatment with acids can lead to products like neochrome through the cleavage of the xanthophyll structure .

Common Reagents and Conditions

  • Isomerization: Light, heat, acids, catalytic agents.
  • Oxidation: Reactive oxygen species.
  • Acid-Catalyzed Reactions: Hydrogen chloride in ethereal or chloroformic solutions.

Neoxanthin exhibits several biological activities:

  • Photoprotection: It protects photosynthetic organisms from light-induced oxidative stress by dissipating excess energy.
  • Antioxidant Properties: Neoxanthin acts as a potent antioxidant, scavenging free radicals and preventing cellular damage.
  • Role in Hormone Biosynthesis: As a precursor to abscisic acid, neoxanthin plays a crucial role in regulating plant responses to stress conditions .

Neoxanthin is synthesized from violaxanthin through enzymatic reactions catalyzed by neoxanthin synthase. The enzyme facilitates the opening of the cyclohexenyl 5–6-epoxide ring of violaxanthin, leading to the formation of neoxanthin. This process is part of the carotenoid biosynthesis pathway in green plants. Additionally, industrial synthesis can involve extracting carotenoids from plant sources followed by purification techniques such as high-performance liquid chromatography (HPLC) or through metabolic engineering approaches using genetically modified microorganisms .

Neoxanthin has diverse applications across various fields:

  • Food Industry: Used as a natural colorant and dietary supplement due to its health benefits.
  • Pharmaceuticals: Explored for potential therapeutic applications owing to its antioxidant properties.
  • Agriculture: Its role in plant stress responses makes it valuable for developing stress-resistant crop varieties .

Research indicates that neoxanthin interacts with various biological systems:

  • It influences the efficiency of photosynthesis by modulating light absorption and energy dissipation.
  • Studies have shown that neoxanthin levels correlate with plant resilience to environmental stresses such as drought and salinity .
  • Its antioxidant activity suggests potential interactions with cellular signaling pathways involved in oxidative stress responses .

Neoxanthin shares structural and functional similarities with several other carotenoids:

Compound NameDescriptionUnique Features
9’-cis-NeoxanthinAn isomer of neoxanthin with a cis configuration at the 9’ position.More abundant in terrestrial plants; less effective in photoprotection compared to all-trans-neoxanthin.
ViolaxanthinA precursor in the biosynthesis of neoxanthin.Directly converted into neoxanthin via enzymatic action.
ZeaxanthinA carotenoid involved in the xanthophyll cycle.Plays a key role in photoprotection but differs structurally from neoxanthin.

Uniqueness of Neoxanthin

Neoxanthin is unique due to its specific involvement in photoprotection mechanisms and its role as an intermediate in abscisic acid biosynthesis. Unlike other carotenoids such as zeaxanthin or violaxanthin, neoxanthin's structural characteristics allow it to participate effectively in light stress responses, making it essential for certain algae that lack a functional xanthophyll cycle .

Carotenoids are tetraterpenoid pigments divided into carotenes (hydrocarbon-only) and xanthophylls (hydroxylated derivatives). Xanthophylls, such as lutein and zeaxanthin, are critical for light harvesting and photoprotection in photosynthetic organisms. Neoxanthin, a major xanthophyll, is distinguished by its allenic structure and epoxide groups, enabling unique biochemical functions.

Table 1: Key Carotenoid Classes and Their Functions

ClassExamplesPrimary Functions
Carotenesβ-CarotenePrecursor to vitamin A; light absorption
XanthophyllsLutein, ZeaxanthinPhotoprotection; macular pigments in humans
NeoxanthinAbscisic acid precursor; structural LHC component

Historical Perspective on Neoxanthin Discovery

Neoxanthin was first isolated from spinach in 1960 and characterized as an epoxide-containing carotenoid. Early studies highlighted its presence in leaf tissues and association with chlorophyll-protein complexes. Subsequent research focused on its role in the xanthophyll cycle and abscisic acid biosynthesis.

Significance of Neoxanthin in Plant Biology

Neoxanthin serves as a precursor to abscisic acid (ABA), a hormone regulating stress responses, seed dormancy, and stomatal closure. It also stabilizes light-harvesting complexes (LHCs) and facilitates energy dissipation under excess light.

Geometric Isomers of Neoxanthin

Neoxanthin exists in two primary geometric isomeric forms distinguished by the configuration of double bonds within the polyene chain [11] [12]. These isomers exhibit different physical, chemical, and biological properties while maintaining the same molecular formula [6] [11].

All-trans-Neoxanthin

All-trans-neoxanthin represents the geometric isomer in which all double bonds within the polyene chain adopt the trans configuration [9]. This isomer has the Chemical Abstracts Service number 30743-41-0 and serves as a biological pigment and plant metabolite [9]. The all-trans configuration provides the molecule with an extended linear structure that maximizes conjugation length [15].

Spectroscopic analysis reveals that all-trans-neoxanthin exhibits characteristic absorption maxima and specific chromatographic retention behavior [15]. The all-trans isomer demonstrates greater thermal stability compared to cis configurations under certain conditions [19] [21]. Structural studies indicate that this isomer can be found in various plant tissues, particularly in petals and fruits [12].

The all-trans form plays important roles in photosynthetic processes and serves as a precursor in abscisic acid biosynthesis pathways [9] . High-resolution liquid chromatography analysis shows that this isomer elutes at different retention times compared to its cis counterpart, enabling analytical separation and quantification [16] [46].

9'-cis-Neoxanthin

The 9'-cis-neoxanthin isomer contains a cis configuration specifically at the 9' position while maintaining trans geometry at all other double bond positions [1] [11]. This isomer is particularly significant in photosynthetic light-harvesting complexes of photosystem II [11] [12]. The 9'-cis configuration creates a bent molecular structure that affects its binding properties and biological functions [12] [13].

Research demonstrates that 9'-cis-neoxanthin is the predominant form found in light-harvesting chlorophyll a/b complex of photosystem II [11] [12]. The cis configuration at the 9' position enables specific protein binding interactions that are not possible with the all-trans isomer [12]. This geometric arrangement allows the molecule to fit into the neoxanthin binding site within the protein complex [12] [35].

Chromatographic analysis indicates that 9'-cis-neoxanthin exhibits earlier elution times compared to violaxanthin esters due to its increased hydrophilicity from three hydroxyl groups [26]. The isomer demonstrates specific spectroscopic properties, including characteristic resonance Raman bands at 1,134, 1,202, and 1,215 wavenumbers that distinguish it from trans configurations [12].

IsomerConfigurationPrimary LocationBiological Function
All-trans-neoxanthinAll double bonds transPetals, fruits, general plant tissuesPigmentation, abscisic acid precursor
9'-cis-neoxanthinCis at 9' position, trans elsewhereLight-harvesting complex IIPhotoprotection, energy transfer

Spectroscopic Characteristics

Absorption Properties

Neoxanthin exhibits characteristic absorption properties in the ultraviolet-visible region that distinguish it from other carotenoids [14] [15]. The compound displays three primary absorption maxima in the visible region, typically observed at approximately 416, 438, and 467 nanometers in high-performance liquid chromatography analysis [44]. These absorption bands correspond to electronic transitions within the conjugated polyene system [15].

The absorption spectrum of neoxanthin shows bathochromic shifts correlated with the number of conjugated double bonds in its structure [14]. Specifically, neoxanthin contains nine conjugated double bonds, which influences its absorption characteristics and molar absorptivity coefficient in the 400-500 nanometer range [14]. The ratio of the third absorption peak to the second peak (III/II ratio) for neoxanthin is approximately 80%, which serves as a diagnostic parameter for identification [44].

Temperature effects significantly influence the absorption properties of neoxanthin [15]. At 77 Kelvin, the absorption spectra exhibit substantially higher vibronic resolution compared to room temperature measurements [15]. The cryogenic conditions reveal detailed vibronic structure with bands corresponding to carbon-carbon single and double bond stretching modes at frequencies around 1200 and 1600 wavenumbers [15].

Geometric isomerization affects the absorption characteristics, with cis isomers displaying blue shifts relative to their trans counterparts [15]. For neoxanthin specifically, the cis isomer shows an 11-nanometer blue shift of the main visible absorption band compared to the all-trans form [15]. Additionally, cis isomers exhibit pronounced absorption in the ultraviolet region between 300 and 350 nanometers, known as cis-peaks, which occur when symmetry-forbidden transitions become allowed upon isomerization [15].

Spectroscopic ParameterValueConditions
Primary absorption maxima416, 438, 467 nmHigh-performance liquid chromatography
Maximum absorption (ethanol)435-439 nmRoom temperature
III/II peak ratio80%Standard conditions
Cis-isomer blue shift11 nmRelative to trans form

Chromatographic Behavior

Neoxanthin demonstrates specific chromatographic behavior that enables its separation and identification from other carotenoids [16] [46]. In reversed-phase high-performance liquid chromatography systems, neoxanthin typically elutes early in the chromatographic run due to its relatively high polarity compared to other carotenoids [18] [46]. The retention time for neoxanthin under standard analytical conditions is approximately 7.29 minutes using appropriate mobile phase systems [44].

The chromatographic separation of neoxanthin isomers has been successfully achieved using specialized column technologies [16] [46]. A reversed-phase C₃₀ column with binary mobile solvent systems provides baseline separation of major carotenoids including both cis and trans forms of neoxanthin within 18 minutes [46]. The method enables distinction between neoxanthin and violaxanthin, which are structural isomers with different polarities [46].

Mobile phase composition significantly affects neoxanthin retention and peak shape [45]. Optimal separation conditions employ gradient elution systems with acetonitrile, methanol, and ethanol combinations [17] [45]. Detection wavelengths for neoxanthin are typically set at 438 nanometers for photodiode array detection systems [45]. The compound exhibits good chromatographic stability under appropriate analytical conditions [14].

Atmospheric pressure chemical ionization mass spectrometry coupled with high-performance liquid chromatography provides confirmatory identification of neoxanthin [46]. The mass spectrometric fragmentation patterns show characteristic losses corresponding to hydroxyl groups and structural rearrangements [26]. Neoxanthin esters demonstrate specific dehydration patterns in atmospheric pressure chemical ionization that differ from violaxanthin esters [26].

Quantitative analysis using high-performance liquid chromatography requires careful attention to stability considerations [46] [48]. Calibration curves for neoxanthin demonstrate good linearity with correlation coefficients exceeding 0.999 in concentration ranges up to 200 micrograms per milliliter [44] [45]. The detection limits and precision parameters meet requirements for quantitative determination in plant tissue extracts [46] [48].

Chemical Stability and Reactivity

Sensitivity to Acid, Heat, and Light

Neoxanthin exhibits significant sensitivity to acidic conditions due to its epoxide functional group [19] [20]. Under acidic treatment with concentrations as low as 0.002% ethereal or chloroformic hydrogen chloride, neoxanthin undergoes rapid structural rearrangement [19]. The compound demonstrates particular lability in gastric conditions, with substantial conversion occurring at pH 2.0 compared to lesser effects at pH 3.0 [20] [22].

Thermal stability studies reveal that neoxanthin possesses relatively greater heat resistance compared to other 5,6-epoxy xanthophylls such as violaxanthin and antheraxanthin [19] [21]. Kinetic analysis of thermal degradation follows first-order reaction mechanisms with specific rate constants that vary with temperature [21] [23]. The thermal degradation pathway involves consecutive reactions including reorganization of 5,6-epoxide groups to 5,8-furanoxide groups followed by polyene chain rupture [21] [23].

Temperature-dependent studies show that neoxanthin isomerization rate constants are significantly lower than those of antheraxanthin and violaxanthin at all tested temperatures [21]. The ratio of rate constants between neoxanthin and its thermal rearrangement product neochrome averages 0.4 ± 0.1, indicating that degradation of the rearranged product is the preferred reaction pathway [21]. Arrhenius parameters derived from thermal studies enable mathematical modeling of neoxanthin stability over time [21] [23].

Light exposure induces isomerization of neoxanthin between different geometric configurations [38]. Illumination of neoxanthin-containing complexes leads to conversion from 9'-cis configuration to 9',13- and 9',13'-dicis forms [38]. This photoisomerization process is reversible under dim light conditions and represents an important photoprotective mechanism [38]. The light-induced changes correlate with alterations in fluorescence properties and excitation energy dissipation [38].

Stability FactorEffectConditions
Acidic pHRapid rearrangementpH 2.0, ethereal HCl
Thermal treatmentFirst-order degradationRate constant < violaxanthin
Light exposureGeometric isomerization9'-cis to dicis forms
Moderate pHStablepH 3.0 conditions

Epoxide Rearrangement to Neochrome

The epoxide-furanoid rearrangement of neoxanthin to neochrome represents a fundamental chemical transformation that occurs under specific conditions [20] [22]. This reaction involves the reorganization of the 5,6-epoxide group in neoxanthin to form a 5,8-furanoxide group in the resulting neochrome product [19] [21]. The rearrangement can be induced by both acidic treatment and thermal conditions [21] [22].

Under gastric simulation conditions, neoxanthin undergoes extensive conversion to stereoisomers of neochrome designated as 8'-R/S configurations [20] [22]. In vitro digestion studies demonstrate that spinach neoxanthin is largely converted to these neochrome stereoisomers when the gastric phase is maintained at pH 2.0 [20]. The conversion efficiency decreases substantially when the pH is elevated to 3.0, indicating the critical role of acidity in facilitating this rearrangement [20] [22].

Mass spectrometric analysis reveals that neochrome formation involves specific molecular rearrangements without change in molecular formula [22]. The transformation represents an isomerization rather than degradation, maintaining the same molecular weight while altering the structural connectivity [21]. High-performance liquid chromatography enables separation and quantification of both neoxanthin and neochrome, facilitating kinetic studies of the conversion process [21].

Thermal induction of the epoxide rearrangement follows predictable kinetic patterns [21] [23]. The reaction proceeds through intermediate stages where the initial epoxide configuration gradually converts to the more stable furanoxide structure [21]. Mathematical modeling using Arrhenius parameters allows prediction of neochrome formation rates under various temperature conditions [21] [23].

The neoxanthin to neochrome ratio serves as a practical chemical marker for thermal treatment in food systems [21]. Short thermal exposures of 1.5 hours at 120°C produce measurable decreases in this ratio, making it useful for quality control applications [21]. The ratio provides more sensitive detection of heat treatment compared to other carotenoid degradation markers [21] [23].

XLogP3

8.7

UNII

KK8M5T48AI

Wikipedia

Neoxanthin
9'-cis-neoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Modify: 2023-08-15

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